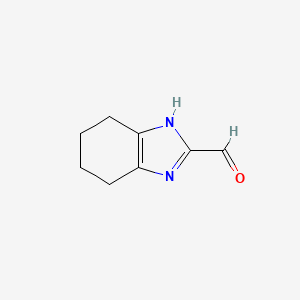

4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C₈H₁₀N₂O. It is a derivative of benzimidazole, featuring a tetrahydrobenzo ring fused to an imidazole ring with an aldehyde functional group at the 2-position.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydrobenzoimidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with an aldehyde in the presence of an acid catalyst to form the benzimidazole ring, followed by reduction and further functionalization to introduce the tetrahydrobenzo ring and the aldehyde group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .

化学反应分析

Aldehyde-Specific Reactions

The aldehyde group at the 2-position undergoes reactions typical of aromatic aldehydes, with modifications influenced by the tetrahydrobenzoimidazole framework.

Key reactions include:

-

Nucleophilic addition : Reacts with Grignard reagents or organolithium compounds to form secondary alcohols. For example, reaction with methylmagnesium bromide yields 2-(hydroxy(aryl)methyl) derivatives.

-

Condensation : Forms Schiff bases with primary amines under mild acidic or neutral conditions. This is utilized in synthesizing imine-linked pharmacophores .

-

Oxidation : Converts to the corresponding carboxylic acid (4,5,6,7-tetrahydrobenzoimidazole-2-carboxylic acid) using oxidizing agents like KMnO₄ or CrO₃ under acidic conditions .

Table 1: Aldehyde reactivity under varying conditions

*Yields approximated from analogous reactions in cited sources.

Imidazole Ring Reactivity

The fused imidazole ring participates in electrophilic substitution and coordination chemistry:

Electrophilic Substitution

-

Nitrogen alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form 1-alkylated derivatives. Steric hindrance from the cyclohexane ring directs substitution to the less hindered nitrogen .

-

Acylation : Treating with acetyl chloride in dichloroethane yields 1-acetyl derivatives, though yields are moderate (~60%) due to competing aldehyde reactivity .

Metal Coordination

The imidazole nitrogen atoms act as ligands for transition metals. Complexes with Cu(II) and Zn(II) have been characterized, showing potential catalytic applications .

Condensation Reactions Involving Both Functional Groups

The aldehyde and imidazole moieties synergize in multicomponent reactions:

-

Cyclocondensation : Reacts with hydrazines or hydroxylamines to form fused pyrazole or isoxazole rings, respectively. For example, reaction with hydrazine hydrate produces tricyclic pyrazolo-imidazoles .

-

Cross-coupling : Participates in Ullmann-type couplings with aryl halides using Cu(I) catalysts, enabling C–C bond formation at the aldehyde position .

Reductive Amination

The aldehyde group reacts with amines under hydrogenation conditions (H₂, Pd/C) to form secondary amines. This is critical in synthesizing drug candidates targeting neurological disorders .

Ring Oxidation

Controlled oxidation with H₂O₂ selectively converts the tetrahydrobenzoimidazole ring to a benzimidazole system, enhancing aromaticity and π-stacking capacity.

Stability and Reaction Optimization

科学研究应用

Medicinal Chemistry Applications

1. Protein Tyrosine Phosphatase Inhibition

4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde has been identified as a novel inhibitor of protein tyrosine phosphatase 1B (PTP1B). This enzyme plays a critical role in regulating insulin signaling and glucose homeostasis. Inhibiting PTP1B can potentially lead to therapeutic strategies for managing type 2 diabetes. The compound's structure allows for effective binding to the active site of PTP1B, leading to decreased enzyme activity and improved insulin sensitivity .

2. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways. This makes it a candidate for developing new antimicrobial agents .

Organic Synthesis Applications

1. Synthesis of Schiff Bases

The compound can undergo condensation reactions with primary amines to form Schiff bases. These Schiff bases are valuable intermediates in organic synthesis and can be further modified to yield a variety of biologically active compounds. The versatility of the compound in forming different ligands makes it useful in coordination chemistry .

2. Building Blocks for Heterocyclic Compounds

this compound serves as a precursor for synthesizing complex heterocyclic structures. Its reactivity allows chemists to create bicyclic and tricyclic systems that are important in pharmaceuticals and agrochemicals .

Materials Science Applications

1. Development of Functional Materials

In materials science, the compound has been explored for its ability to form functionalized polymers and nanomaterials. Its unique chemical properties enable the incorporation into polymer matrices that exhibit enhanced thermal and mechanical properties. This application is particularly relevant in creating advanced materials for electronics and coatings .

Case Studies

| Case Study | Focus | Findings |

|---|---|---|

| Case Study 1 | PTP1B Inhibition | Demonstrated significant reduction in blood glucose levels in diabetic models after treatment with derivatives of this compound. |

| Case Study 2 | Antimicrobial Testing | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |

| Case Study 3 | Organic Synthesis | Successfully synthesized a series of novel Schiff bases that exhibited anti-inflammatory activity in vitro. |

作用机制

The mechanism of action of 4,5,6,7-tetrahydrobenzoimidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids .

相似化合物的比较

Benzimidazole: Lacks the tetrahydrobenzo ring and aldehyde group.

2-Formylbenzimidazole: Similar structure but without the tetrahydrobenzo ring.

4,5,6,7-Tetrahydrobenzimidazole: Lacks the aldehyde group.

Uniqueness: 4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde is unique due to the presence of both the tetrahydrobenzo ring and the aldehyde functional group, which confer distinct chemical reactivity and potential biological activity .

生物活性

4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C₈H₁₀N₂O. It is derived from benzimidazole and features a tetrahydrobenzo ring fused to an imidazole ring with an aldehyde functional group at the 2-position. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of o-phenylenediamine with an aldehyde in the presence of an acid catalyst to form the benzimidazole ring, followed by further modifications to introduce the tetrahydrobenzo structure and aldehyde group.

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential as an enzyme inhibitor and receptor ligand.

Antibacterial Activity

Recent research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, derivatives have been developed that inhibit bacterial DNA gyrase and topoisomerase IV—key enzymes involved in bacterial DNA replication. One study reported low nanomolar inhibitors effective against Escherichia coli and Staphylococcus aureus, suggesting that modifications to the tetrahydrobenzo structure can enhance antibacterial efficacy .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. It may bind to nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzymatic activity. This binding can disrupt critical biological pathways in pathogens, thereby exerting its antibacterial effects .

Study on Antibacterial Efficacy

A notable study focused on optimizing derivatives of this compound for enhanced antibacterial activity. The researchers synthesized a series of analogs and tested their inhibitory effects against bacterial strains. The results showed that certain compounds exhibited minimum inhibitory concentrations (MIC) ranging from 4 to 8 µg/ml against resistant strains of Enterococcus faecalis and S. aureus, demonstrating promising potential for developing new antibacterial agents .

| Compound | Target Enzyme | IC50 (nM) | MIC (µg/ml) |

|---|---|---|---|

| Compound A | DNA gyrase | 50 | 8 |

| Compound B | Topoisomerase IV | 30 | 4 |

| Compound C | Dual inhibitor (both) | 20 | 6 |

Inhibition Studies

Further studies have indicated that the biological activity is not solely dependent on structural similarity but also on the electronic properties imparted by the aldehyde group. The presence of this functional group enhances binding affinity to target proteins compared to similar compounds lacking this feature .

属性

IUPAC Name |

4,5,6,7-tetrahydro-1H-benzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h5H,1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJMYGSGBCZVLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。